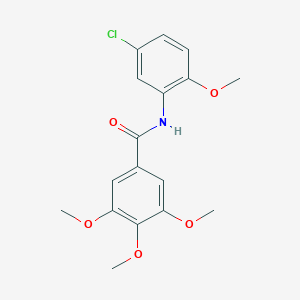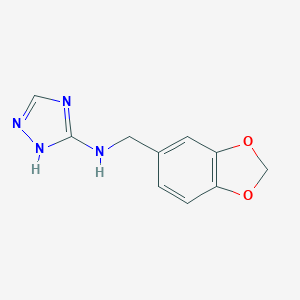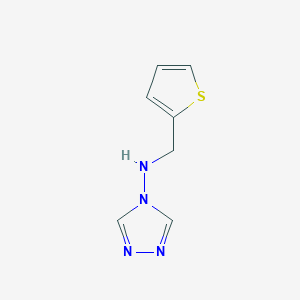
2-Methyl-4-naphthalen-2-yl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-naphthalen-2-yl-1,3-thiazole is a heterocyclic compound that has been studied extensively for its potential applications in various scientific research fields. This compound is known for its unique chemical structure and properties, which make it an attractive candidate for use in a wide range of scientific applications. In
Mechanism of Action
The mechanism of action of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. It has also been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway.
Biochemical and physiological effects:
2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the growth and proliferation of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Methyl-4-naphthalen-2-yl-1,3-thiazole in lab experiments is its unique chemical structure and properties, which make it an attractive candidate for use in various scientific applications. This compound is relatively easy to synthesize and can be obtained in high yield with relatively simple reaction conditions. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are several future directions for the study of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of research is the investigation of the potential applications of this compound in the field of materials science, including the synthesis of novel materials with unique properties. Finally, the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease, should be further explored.
Synthesis Methods
The synthesis of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole involves the reaction of 2-methyl-4-nitroaniline with thioacetic acid in the presence of a catalyst such as zinc dust or iron powder. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The yield of the product can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of the reagents.
Scientific Research Applications
2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In materials science, 2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
properties
Molecular Formula |
C14H11NS |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-methyl-4-naphthalen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H11NS/c1-10-15-14(9-16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
InChI Key |
YCTUEHYQMRRBAS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)

![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)


